9-(4-fluorophenyl)-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
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Overview
Description
9-(4-fluorophenyl)-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of purine derivatives, which are widely studied for their biological and chemical significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-fluorophenyl)-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of a fluorinated phenyl derivative with a purine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify its electronic properties.
Substitution: Halogenation and other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogen atoms or other functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be investigated for its interactions with enzymes and other biomolecules. Its fluorinated phenyl group can enhance binding affinity and specificity in biochemical assays.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of fluorine atoms can improve the pharmacokinetic properties of drug candidates, making them more effective and stable.
Industry
In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 9-(4-fluorophenyl)-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s fluorinated phenyl group can enhance its binding affinity and selectivity, leading to more potent and specific effects.
Comparison with Similar Compounds
Similar Compounds
- 9-(2-(4-fluorophenyl)-2-oxoethyl)-3-methyl-3,9-dihydro-1H-purine-2,6-dione
- 9-(4-fluorophenyl)-6-methyl-2,3-dihydrocyclopenta©furo(3,2-g)chromen-4(1H)-one
- 9-[(4-fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H,6H,9H-pyrimido[1,2-g]purine-2,4,6-trione
Uniqueness
What sets 9-(4-fluorophenyl)-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione apart from similar compounds is its specific substitution pattern and the presence of the fluorinated phenyl group. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
9-(4-fluorophenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c1-12(2)11-25-17(26)15-16(22(3)19(25)27)21-18-23(9-4-10-24(15)18)14-7-5-13(20)6-8-14/h5-8,12H,4,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIILWQBHXOXGRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)F)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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